molecular formula C12H19NO2 B13285459 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol

Cat. No.: B13285459
M. Wt: 209.28 g/mol
InChI Key: LPXHDOSPZSJHQO-UHFFFAOYSA-N
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Description

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol is an organic compound with a molecular formula of C12H19NO2. This compound is characterized by the presence of a phenol group, an ethoxyethyl group, and an amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(2-ethoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Dimethylamino)ethyl]methyl}-4-methylphenol
  • 2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol
  • 2-{[(2-Ethoxyethyl)(ethyl)amino]methyl}-6-methylphenol

Uniqueness

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2-ethoxyethylamino)methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-3-15-7-6-13-9-11-8-10(2)4-5-12(11)14/h4-5,8,13-14H,3,6-7,9H2,1-2H3

InChI Key

LPXHDOSPZSJHQO-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC(=C1)C)O

Origin of Product

United States

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